molecular formula C22H31B2NO6 B8129652 methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate

methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate

Cat. No.: B8129652
M. Wt: 427.1 g/mol
InChI Key: YZVXBOPHSSQBGG-UHFFFAOYSA-N
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Description

Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate is a complex organic compound that features a unique structure combining an indole core with boronate ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate typically involves the formation of the indole core followed by the introduction of boronate ester groups. One common method involves the reaction of 2,6-dibromoindole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and requires heating to facilitate the formation of the boronate esters .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Modified indole derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. Additionally, the indole core can interact with biological targets, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate is unique due to its combination of an indole core with boronate ester groups, providing a versatile platform for various chemical transformations and applications in multiple fields.

Properties

IUPAC Name

methyl 2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31B2NO6/c1-19(2)20(3,4)29-23(28-19)13-10-15(18(26)27-9)14-12-17(25-16(14)11-13)24-30-21(5,6)22(7,8)31-24/h10-12,25H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVXBOPHSSQBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=C(NC3=C2)B4OC(C(O4)(C)C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31B2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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